OG-L002 is a potent and selective inhibitor of LSD1, an enzyme involved in the epigenetic regulation of gene expression. [, , ] LSD1 specifically removes methyl groups from lysine residues on histone tails, primarily histone H3 lysine 4 (H3K4). This demethylation activity is often associated with gene repression. OG-L002 acts by competitively binding to LSD1, preventing its interaction with histone substrates and thereby inhibiting its demethylase activity. [, ]
OG-L002 is a potent and selective inhibitor of lysine-specific demethylase 1A, commonly known as LSD1. It has garnered attention for its potential therapeutic applications, particularly in the fields of virology and cancer research. The compound exhibits an IC50 value of approximately 20 nM, indicating high potency in inhibiting LSD1 activity. LSD1 is a flavin-dependent monoamine oxidase that plays critical roles in various biological processes, including oocyte growth, embryogenesis, and tissue-specific differentiation. OG-L002 has been shown to significantly inhibit the expression of herpes simplex virus immediate early genes and reduce progeny virus production in cultured cells.
OG-L002 is classified as a small molecule inhibitor targeting histone demethylases, specifically LSD1. It is sourced from various chemical suppliers, including APExBIO, MedChemExpress, and R&D Systems. The compound's chemical structure is characterized by the molecular formula C15H15NO and a molecular weight of 225.29 g/mol.
The synthesis of OG-L002 involves several steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. While specific synthetic routes are proprietary to manufacturers, general methods for synthesizing LSD1 inhibitors often utilize techniques such as:
The solubility of OG-L002 in dimethyl sulfoxide is greater than 10 mM, facilitating its use in biological assays.
The molecular structure of OG-L002 can be represented as follows:
The structure includes a core aromatic system that is essential for its interaction with LSD1. The specific arrangement of functional groups contributes to its binding affinity and selectivity towards the target enzyme.
OG-L002 undergoes specific biochemical interactions that inhibit LSD1 activity. In biochemical assays, the demethylation process can be monitored by measuring the release of hydrogen peroxide during substrate conversion. The inhibition mechanism involves competitive binding at the active site of LSD1, preventing substrate access and subsequent demethylation.
The mechanism by which OG-L002 exerts its inhibitory effects on LSD1 involves several steps:
OG-L002 has multiple scientific applications, particularly in research related to:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3